molecular formula C11H12O5 B1198247 Methyl 4-(acetyloxy)-3-methoxybenzoate CAS No. 35400-19-2

Methyl 4-(acetyloxy)-3-methoxybenzoate

Cat. No.: B1198247
CAS No.: 35400-19-2
M. Wt: 224.21 g/mol
InChI Key: BHQRCCUOSHDJQC-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

Methyl 4-(acetyloxy)-3-methoxybenzoate (CAS: 35400-19-2) is a benzoate ester with systematic IUPAC nomenclature methyl 4-acetyloxy-3-methoxybenzoate . Structurally, it belongs to the aromatic ester family, characterized by a benzene ring substituted with two oxygen-containing functional groups: a methoxy group (–OCH₃) at position 3 and an acetoxy group (–OCOCH₃) at position 4. The carboxyl group at position 1 is esterified with a methyl group (–OCH₃), completing its substitution pattern.

Structural Classification:

  • Aromatic ester: Contains a benzene ring directly bonded to ester groups.
  • Benzoate derivative: Derived from benzoic acid via esterification.
  • Polymethoxy-substituted compound: Features multiple methoxy and acetoxy substituents.
Property Value
IUPAC Name methyl 4-acetyloxy-3-methoxybenzoate
Common Synonyms Methyl 3-methoxy-4-acetoxybenzoate
SMILES CC(=O)OC1=C(C=C(C=C1)C(=O)OC)OC
Canonical SMILES CC(=O)OC1=C(C=C(C=C1)C(=O)OC)OC

Historical Context in Aromatic Ester Chemistry

The synthesis of aromatic esters like this compound is rooted in the Fischer esterification process, pioneered by Emil Fischer and Arthur Speier in 1895. This method, which involves acid-catalyzed condensation of carboxylic acids and alcohols, revolutionized the production of esters. Aromatic esters gained prominence in the 20th century for their roles in flavor chemistry and polymer science. The compound’s specific synthesis likely leverages modifications of classical Fischer conditions, optimized for steric and electronic challenges posed by its methoxy and acetoxy substituents.

Position in Benzoate Derivative Family

This compound is part of the methyl vanillate derivative family, distinguished by its substitution pattern:

  • Core structure: Benzoic acid backbone.
  • Key modifications:
    • Methoxy group at C3 (common in vanillin derivatives).
    • Acetoxy group at C4 (introduces additional steric bulk).
    • Methyl ester at the carboxyl group (enhances volatility).

Compared to simpler benzoates like methyl benzoate or methyl salicylate, its polymethoxy-aromatic structure confers unique physicochemical properties, such as altered solubility and thermal stability.

Chemical Formula (C₁₁H₁₂O₅) and Structural Features

The molecular formula C₁₁H₁₂O₅ corresponds to a molecular weight of 224.21 g/mol . Key structural elements include:

Substituent Analysis:

Position Group Role in Structure
1 –COOCH₃ Methyl ester (carboxyl terminus)
3 –OCH₃ Methoxy (electron-donating)
4 –OCOCH₃ Acetoxy (bulky substituent)

Crystallographic Data:

  • Crystal system: Orthorhombic.
  • Space group: P2₁2₁2₁.
  • Unit cell parameters: a = 5.5523 Å, b = 12.7610 Å, c = 15.374 Å.

The planar benzene ring and ester groups create a rigid framework, while methoxy and acetoxy substituents introduce steric interactions that influence packing in the solid state.

Properties

CAS No.

35400-19-2

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 4-acetyloxy-3-methoxybenzoate

InChI

InChI=1S/C11H12O5/c1-7(12)16-9-5-4-8(11(13)15-3)6-10(9)14-2/h4-6H,1-3H3

InChI Key

BHQRCCUOSHDJQC-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)OC)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Methyl 4-(3-Chloropropoxy)-3-Methoxybenzoate

  • Molecular Formula : C₁₂H₁₅ClO₄
  • Molecular Weight : 262.70 g/mol
  • Substituents : 3-Chloropropoxy group at C4.
  • Key Differences : The chlorine atom and ether linkage introduce electrophilic reactivity and reduced polarity compared to the acetyloxy group.
  • Applications : Serves as a pesticide intermediate and precursor for Bosutinib synthesis .
  • Synthesis: Prepared via transesterification of Methyl 4-amino-3-methoxybenzoate with 3-chloropropanol .

Methyl 4-(2-Hydroxyethoxy)-3-Methoxybenzoate

  • Molecular Formula : C₁₁H₁₄O₅
  • Molecular Weight : 226.23 g/mol
  • Substituents : 2-Hydroxyethoxy group at C4.
  • Key Differences : The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, making it suitable for polymer synthesis (e.g., poly(ethylene vanillate)) .

Methyl 4-[(5-Amino-1-Methylindol-3-yl)Methyl]-3-Methoxybenzoate

  • Molecular Formula : C₁₉H₂₀N₂O₃
  • Molecular Weight : 324.37 g/mol
  • Substituents : Indole-derived side chain at C4.
  • Key Differences : The bulky indole group confers biological activity, enabling its use as an intermediate for Zafirlukast, a leukotriene receptor antagonist .

Physicochemical Properties and Reactivity

Compound Melting Point (°C) Solubility Reactivity Profile
This compound Not reported Moderate organic Ester hydrolysis, acetylation
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate Not reported Low aqueous Nucleophilic substitution (Cl)
Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate Not reported High polar solvents Polymerization, esterification
  • Acetyloxy Group : Enhances stability toward hydrolysis compared to nitro or halogenated analogs but remains reactive under basic conditions .
  • Chloropropoxy Group : The chlorine atom facilitates nucleophilic substitution reactions, making it valuable in agrochemical synthesis .
  • Hydroxyethoxy Group : The hydroxyl group promotes hydrogen bonding, critical for thermal stability in polymers .

Preparation Methods

Reaction Conditions

  • Starting Material : Methyl 4-hydroxy-3-methoxybenzoate (1.82 g, 0.01 mol).

  • Reagents : Acetic anhydride (3.06 g, 0.03 mol).

  • Solvent : Toluene or neat conditions (no solvent specified in sources).

  • Temperature : 80°C for 2 hours.

  • Yield : 83% (based on starting material).

Purification and Isolation

  • Cooling : The reaction mixture is cooled to room temperature, leading to crystallization.

  • Filtration : The crystals are filtered and washed with water three times.

  • Drying : Residual moisture is removed under vacuum.

Structural Validation

  • Elemental Analysis :

    ElementCalculated (%)Found (%)
    C56.6958.93
    H5.555.39
    Data from.
  • Crystallographic Data :

    ParameterValue
    Crystal SystemOrthorhombic
    Space GroupP2₁2₁2₁ (no. 19)
    Unit Cell Parametersa = 5.5523(7) Å, b = 12.7610(17) Å, c = 15.374(2) Å
    Volume (V)1089.3(2) ų
    Rgt(F)0.0273
    Data from.

Key Reaction Mechanism

The acetylation mechanism involves:

  • Activation : The hydroxyl group’s lone pair attacks the acetic anhydride’s carbonyl carbon.

  • Intermediate Formation : A tetrahedral intermediate forms, releasing acetate.

  • Proton Transfer : The intermediate is protonated, yielding the acetylated product.

Critical Analysis of Reaction Efficiency

ParameterValue/Description
Reagent Ratio 1:3 (methyl 4-hydroxy-3-methoxybenzoate : acetic anhydride)
Byproduct Acetic acid (neutralized during workup)
Purity >95% (confirmed by HPLC in related syntheses)

Applications and Derivatives

Methyl 4-(acetyloxy)-3-methoxybenzoate serves as a precursor for:

  • Phenolic Derivatives : Further functionalization via nitration or alkylation.

  • Polymer Intermediates : Potential use in ester-based monomers .

Q & A

Q. 1.1. What synthetic strategies are effective for producing Methyl 4-(acetyloxy)-3-methoxybenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification or acetylation of precursor benzoic acid derivatives. Key steps include:

  • Protection of hydroxyl groups : Use acetylating agents (e.g., acetic anhydride) under anhydrous conditions to introduce the acetyloxy group.
  • Esterification : Methylation of the carboxylic acid group using methanol and acid catalysts (e.g., H₂SO₄) or coupling reagents like DCC (dicyclohexylcarbodiimide) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., reflux for faster kinetics) and solvent polarity (e.g., dichloromethane for solubility) to improve yields .

Q. 1.2. How can the structural integrity of this compound be confirmed post-synthesis?

  • Spectroscopic analysis : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C3, acetyloxy at C4). IR spectroscopy confirms ester (C=O stretch ~1700 cm⁻¹) and acetyl (C-O stretch ~1250 cm⁻¹) groups.
  • X-ray crystallography : Resolve molecular conformation and hydrogen-bonding patterns, as demonstrated for structurally similar methyl vanillate derivatives .

Q. 1.3. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme inhibition : Screen against kinases or hydrolases (e.g., lipases) using fluorometric assays. Compare IC₅₀ values with structurally related benzoates .
  • Cellular assays : Test cytotoxicity (MTT assay) and anti-inflammatory potential (e.g., COX-2 inhibition in macrophage models) .

Advanced Research Questions

Q. 2.1. How do structural modifications (e.g., halogenation, substituent repositioning) influence the compound’s reactivity and bioactivity?

  • Halogenation : Introducing halogens (e.g., Cl at C6 in chromene derivatives) enhances electrophilicity and binding affinity to biological targets, as seen in analogous coumarin-benzoate hybrids .
  • Substituent effects : Methoxy vs. ethoxy groups alter steric hindrance and electronic profiles, impacting reaction kinetics (e.g., slower nucleophilic substitution with bulkier groups) .
  • Data validation : Cross-reference computational (DFT) predictions with experimental results to resolve discrepancies in reactivity trends .

Q. 2.2. How can contradictory data on its pharmacological activity be systematically addressed?

  • Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Batch variability analysis : Characterize impurities (via LC-MS) that may interfere with assays, as seen in studies of methyl vanillate derivatives .
  • Orthogonal assays : Confirm initial findings using alternative methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) .

Q. 2.3. What advanced techniques are critical for studying its metabolism and degradation pathways?

  • Stability studies : Use HPLC-MS to identify degradation products under physiological conditions (pH 7.4, 37°C).
  • Metabolite profiling : Incubate with liver microsomes or recombinant CYP450 enzymes to detect phase I/II metabolites .
  • Isotopic labeling : Track acetyloxy group fate using ¹⁴C-labeled analogs in in vitro models .

Q. 2.4. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

  • Pharmacophore mapping : Identify critical functional groups (e.g., acetyloxy for hydrogen bonding, methoxy for lipophilicity) using 3D-QSAR models .
  • Bioisosteric replacement : Substitute the acetyloxy group with trifluoromethyl or sulfonamide moieties to modulate bioavailability, as shown in related triazine-benzoate hybrids .

Methodological Best Practices

Q. 3.1. What analytical workflows ensure reproducibility in synthesizing and characterizing this compound?

  • Purification : Use gradient flash chromatography (silica gel, hexane/EtOAc) to isolate high-purity product. Confirm purity (>95%) via HPLC .
  • Crystallization : Recrystallize from ethanol/water to obtain single crystals for X-ray analysis, ensuring unambiguous structural confirmation .

Q. 3.2. How should researchers mitigate risks when handling this compound in the lab?

  • Safety protocols : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols, as recommended for similar esters .
  • Waste disposal : Neutralize acidic byproducts before disposal and adhere to institutional guidelines for organic waste .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(acetyloxy)-3-methoxybenzoate
Reactant of Route 2
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Methyl 4-(acetyloxy)-3-methoxybenzoate

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